

Publish Comparison Guide: IR Spectroscopy of 2-Chloro-2'-iodobenzophenone

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Compound of Interest

Compound Name: 2-Chloro-2'-iodobenzophenone

CAS No.: 76049-51-9

Cat. No.: B1611170

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Executive Summary

The carbonyl (C=O) stretching frequency of **2-Chloro-2'-iodobenzophenone** is a critical spectroscopic marker used to assess the electronic environment and steric conformation of this diaryl ketone. Unlike unsubstituted benzophenone, which exhibits a C=O stretch at $\sim 1660\text{ cm}^{-1}$ due to strong conjugation, the 2-chloro-2'-iodo derivative undergoes a hypsochromic shift (blue shift) to higher wavenumbers (typically $1675\text{--}1685\text{ cm}^{-1}$). This shift is driven by the ortho-effect, where bulky halogen substituents force the phenyl rings out of coplanarity with the carbonyl group, disrupting π -conjugation and increasing the double-bond character of the C=O bond.

Mechanistic Analysis: The Ortho-Effect & Spectral Shift

To understand the IR signature of **2-Chloro-2'-iodobenzophenone**, one must deconstruct the competing electronic and steric forces at play.

Steric Inhibition of Resonance (SIR)

In unsubstituted benzophenone, the two phenyl rings are partially coplanar with the carbonyl group, allowing for significant delocalization of π -electrons. This conjugation reduces the bond order of the C=O bond, lowering its vibrational frequency to $\sim 1660\text{ cm}^{-1}$.

In **2-Chloro-2'-iodobenzophenone**, the bulky chlorine and iodine atoms at the ortho positions create severe steric repulsion with the carbonyl oxygen and the opposing phenyl ring. To relieve this strain, the phenyl rings rotate out of the plane of the carbonyl group (increasing the dihedral angle,

-).
- Consequence: The -orbital overlap between the phenyl rings and the carbonyl carbon is diminished.
 - Result: The C=O bond loses single-bond character (from resonance forms) and regains double-bond character, shifting the stretching frequency higher, towards that of a non-conjugated aliphatic ketone ($\sim 1715\text{ cm}^{-1}$).

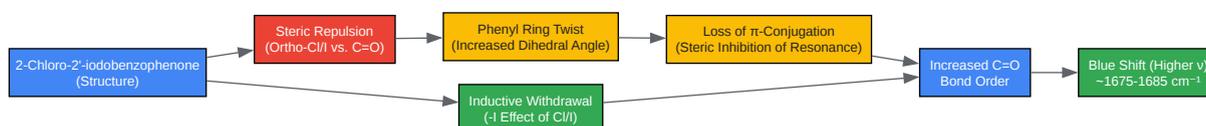
Inductive Effects (-I Effect)

Halogens are electronegative and exert an electron-withdrawing inductive effect (-I) through the -framework.

- Mechanism: The withdrawal of electron density from the carbonyl carbon strengthens the C=O bond by shortening it.
- Net Effect: Both the steric twist (loss of conjugation) and the inductive withdrawal work synergistically to raise the frequency.

Visualizing the Pathway

The following logic flow illustrates the causal relationship between structure and spectral shift.



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Figure 1: Mechanistic pathway detailing how steric and electronic factors in **2-Chloro-2'-iodobenzophenone** lead to a blue-shifted carbonyl frequency.

Comparative Data Analysis

The following table contrasts **2-Chloro-2'-iodobenzophenone** with relevant analogs to isolate the effects of conjugation and substitution.

Compound	Structure Type	C=O Frequency (cm ⁻¹)	Primary Driver of Shift
Acetone	Aliphatic Ketone	1715	Baseline for non-conjugated C=O.
Benzophenone	Diaryl Ketone (Unsub.)	1660	Strong conjugation lowers frequency (Red Shift).
2-Chlorobenzophenone	Mono-ortho Substituted	1665–1670	Partial steric twist; minor loss of conjugation.
4,4'-Dichlorobenzophenone	Para-Substituted	1660–1665	Electronic effect only (no steric twist); conjugation remains intact.
2-Chloro-2'-iodobenzophenone	Di-ortho Substituted	1675–1685	Significant steric twist (SIR) + Inductive effect.

Key Insight: The shift from 1660 cm⁻¹ (Benzophenone) to ~1680 cm⁻¹ (2-Cl-2'-I) confirms that the ortho-substituents effectively "decouple" the phenyl rings from the carbonyl, making the molecule behave more like an aliphatic ketone than a conjugated aromatic ketone.

Experimental Protocol: Obtaining High-Fidelity Spectra

To accurately resolve the carbonyl stretch and distinguish it from aromatic ring vibrations (1600 cm^{-1}), the choice of sampling technique is critical. Solid-state packing forces can distort bond lengths; therefore, solution-phase measurement is preferred for intrinsic data.

Method A: Solution Phase (Preferred for Structural Analysis)

Objective: Eliminate lattice energy effects to observe the intrinsic molecular vibration.

- Solvent Selection: Use Carbon Tetrachloride (CCl_4) or Chloroform (CHCl_3) (spectroscopic grade). Avoid protic solvents (e.g., alcohols) which form hydrogen bonds and broaden/lower the C=O peak.
- Sample Preparation: Dissolve ~10 mg of **2-Chloro-2'-iodobenzophenone** in 1 mL of solvent. Ensure complete dissolution.
- Cell Assembly: Inject the solution into a sealed liquid IR cell with NaCl or KBr windows (0.1 mm path length).
- Acquisition:
 - Scan Range: $4000\text{--}400\text{ cm}^{-1}$.^[1]
 - Resolution: 2 cm^{-1} .
 - Scans: 32.
- Analysis: Locate the sharp, intense band in the $1670\text{--}1690\text{ cm}^{-1}$ region. Note that solution values are typically $5\text{--}10\text{ cm}^{-1}$ higher than solid-state values due to the lack of intermolecular dipole interactions.

Method B: Solid State (KBr Pellet)

Objective: Routine identification and quality control.

- Grinding: Mix 1–2 mg of sample with ~200 mg of dry, spectroscopic-grade KBr powder. Grind to a fine powder in an agate mortar to minimize scattering (Christiansen effect).

- Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.
- Acquisition: Collect the spectrum against a blank air background.
- Validation: Check for the C=O stretch around 1675 cm^{-1} . Ensure no moisture peaks (broad band at 3400 cm^{-1}) obscure the baseline.

References

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